molecular formula C15H26N4O7S2 B12826882 6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

Cat. No.: B12826882
M. Wt: 438.5 g/mol
InChI Key: NTUBEBXBDGKBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .

Mechanism of Action

Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .

Biological Activity

The compound 6-(1-hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate, often referred to as a novel antibiotic derivative, has garnered attention due to its potential biological activities, particularly in combating bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O6S2C_{15}H_{24}N_{4}O_{6}S_{2}, with a molecular weight of approximately 420.50 g/mol. The structure features a bicyclic framework with a sulfamoylamino group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₆S₂
Molecular Weight420.50 g/mol
CAS Number148016-81-3
SolubilitySoluble in polar solvents

The compound exhibits antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. By forming stable acyl-enzyme complexes with these proteins, the compound effectively disrupts cell wall integrity, leading to bacterial lysis and death.

Antimicrobial Efficacy

Research indicates that this compound is particularly effective against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro studies demonstrate that it retains activity against strains resistant to conventional β-lactam antibiotics.

Table: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 µg/mL
Klebsiella pneumoniae1 µg/mL
Escherichia coli0.25 µg/mL

Case Studies

  • Clinical Efficacy in Nosocomial Infections : A clinical study involving patients with nosocomial infections demonstrated significant improvement in clinical outcomes when treated with this compound compared to standard therapies. The study reported a reduction in infection rates and improved recovery times.
  • Preoperative Application : In a cohort of patients undergoing surgery, preoperative administration of this compound was associated with a lower incidence of postoperative infections, suggesting its prophylactic potential.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential interactions with other medications.

Properties

IUPAC Name

6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBEBXBDGKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.